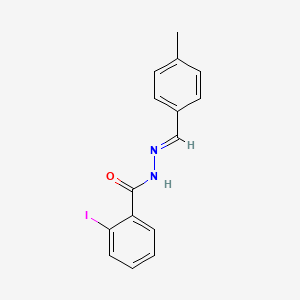
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels.
Préparation des Méthodes
Voies de Synthèse et Conditions de Réaction
La synthèse du this compound implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Le processus comprend souvent les étapes suivantes :
Formation du noyau purine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction des groupes hydroxy et isopropoxy : Cette étape peut impliquer l’utilisation de réactifs tels que l’éther isopropylique glycidylique et des catalyseurs appropriés pour obtenir la substitution souhaitée.
Addition du groupe propylamino : Cette étape implique généralement l’utilisation de propylamine dans des conditions appropriées pour introduire le groupe amino.
Méthodes de Production Industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela inclut souvent l’utilisation de techniques de pointe telles que les réacteurs à flux continu et le criblage à haut débit des conditions de réaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the purine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydroxy and isopropoxy groups: This step may involve the use of reagents such as isopropyl glycidyl ether and appropriate catalysts to achieve the desired substitution.
Addition of the propylamino group: This step typically involves the use of propylamine under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types de Réactions
Le 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione peut subir divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réactifs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux groupes amino et hydroxy.
Réactifs et Conditions Communs
Oxydation : Peroxyde d’hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Substitution : Divers nucléophiles en conditions basiques ou acides.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des aldéhydes correspondants, tandis que la réduction peut donner des alcools ou des amines.
Applications de la Recherche Scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers processus chimiques.
Applications De Recherche Scientifique
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
Le mécanisme d’action du 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione implique son interaction avec des cibles moléculaires spécifiques. Il peut s’agir d’enzymes, de récepteurs ou d’autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui conduit à diverses réponses biologiques.
Comparaison Avec Des Composés Similaires
Composés Similaires
Hydroxyéthylcellulose 2-hydroxy-3-isopropoxypropyl : Un polymère thermosensible avec des applications dans la libération de médicaments.
Gomme de guar 2-hydroxy-3-isopropoxypropyl : Un polymère thermosensible à base de polysaccharide.
Unicité
Le 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet une large gamme de modifications chimiques et d’applications, ce qui en fait un composé précieux dans divers domaines de la recherche.
Propriétés
Formule moléculaire |
C15H25N5O4 |
|---|---|
Poids moléculaire |
339.39 g/mol |
Nom IUPAC |
7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C15H25N5O4/c1-5-6-16-14-17-12-11(13(22)18-15(23)19(12)4)20(14)7-10(21)8-24-9(2)3/h9-10,21H,5-8H2,1-4H3,(H,16,17)(H,18,22,23) |
Clé InChI |
NYVBPTWHNDRWHM-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC2=C(N1CC(COC(C)C)O)C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide](/img/structure/B11977914.png)



![(5E)-2-(4-tert-butylphenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11977954.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977960.png)
![[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B11977961.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11977964.png)


![4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-phenol](/img/structure/B11977983.png)

![methyl 2-{[(6-chloro-4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B11977999.png)

